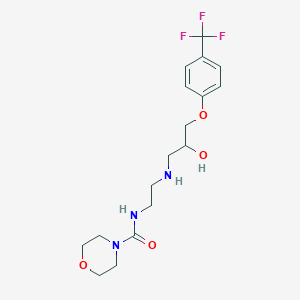
N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound featuring a morpholine ring, a trifluoromethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the phenoxy intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 4-(trifluoromethyl)phenol with epichlorohydrin under basic conditions.
Amination: The intermediate is then reacted with a suitable amine, such as 2-aminoethanol, to form the hydroxypropylamine derivative.
Morpholine ring formation: The hydroxypropylamine derivative is then reacted with morpholine-4-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, while the morpholine ring can interact with various biological molecules. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
- 4-Hydroxy-N-[2-({2-hydroxy-3-[4-(2-isobutoxyethoxy)phenoxy]propyl}amino)ethyl]-1-piperidincarboxamide
Uniqueness
N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H24F3N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H24F3N3O4/c18-17(19,20)13-1-3-15(4-2-13)27-12-14(24)11-21-5-6-22-16(25)23-7-9-26-10-8-23/h1-4,14,21,24H,5-12H2,(H,22,25) |
InChI Key |
ZWCQCQKBJQFCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















